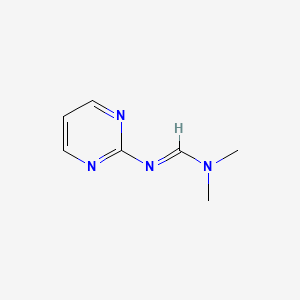

N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide

Description

Properties

IUPAC Name |

N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-11(2)6-10-7-8-4-3-5-9-7/h3-6H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTLENJRVFDEDV-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide typically involves the reaction of pyrimidine derivatives with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and efficiency of the process.

Industrial Production Methods

Industrial production of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide oxide, while reduction may produce N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide hydride.

Scientific Research Applications

Chemistry

In the field of chemistry, N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

Research into the biological activities of this compound has revealed potential interactions with biomolecules. It is being studied for its effects on enzymes and receptors, which could lead to significant biochemical changes. The compound's interactions may influence various biological pathways, making it a candidate for further pharmacological studies.

Medicine

Ongoing research is exploring the therapeutic potential of this compound, particularly in treating diseases. Its structural characteristics suggest possible applications in drug development, especially as a component in formulations targeting specific biological mechanisms .

Industry

In industrial applications, this compound is utilized in producing various chemical products and materials. Its role as an intermediate in chemical synthesis underscores its significance in manufacturing processes across different sectors.

Pyrimidine derivatives, including this compound, are known for their diverse biological activities. Studies have indicated potential applications in areas such as:

- Anticonvulsant Activity : Research suggests that pyrimidine derivatives may possess anticonvulsant properties, which could be beneficial in treating seizure disorders.

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent.

- Antitumor Activity : Recent studies have highlighted the compound's potential efficacy against cancer cells, with specific focus on its ability to inhibit tumor growth .

Anthelmintic Activity Study

A notable study evaluated the anthelmintic activity of pyrimidine derivatives using Pheretima posthuma as a model organism. The results demonstrated significant activity, with paralysis induction times ranging from 36 to 48 minutes and mortality occurring within 40 to 51 minutes at a concentration of 1000 μg/ml.

Table 1: Anthelmintic Activity of Pyrimidine Derivatives

| Compound | Concentration (μg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| P5 | 1000 | 36-48 | 40-51 |

| P4 | 1000 | 45-55 | 50-60 |

| P3 | 1000 | 50-60 | 55-65 |

| Albendazole | 1000 | Control | Control |

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-pyrimidin-2-ylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

This section compares N,N-dimethyl-N'-pyrimidin-2-ylmethanimidamide with structurally related compounds, focusing on molecular properties, electronic effects, and functional performance.

Structural and Electronic Comparisons

Key Observations :

- The pyrimidine ring in the target compound confers stronger electron-withdrawing effects compared to pyridine or phenyl derivatives, enhancing its adsorption capacity in corrosion inhibition .

- Substituents like methylthio (in ’s compound) increase molecular weight and lipophilicity, which may influence solubility and biological activity .

Functional Performance in Corrosion Inhibition

A comparative study evaluated the corrosion inhibition efficiency of two formamidine derivatives in 1.0 M HNO₃:

- Compound A : N,N-Dimethyl-N'-(pyridin-2-yl)formamidine

- Compound B : this compound (target compound)

| Parameter | Compound A | Compound B | Reference |

|---|---|---|---|

| Inhibition Efficiency (298 K) | 88.3% | 94.5% | |

| ΔG°ads (kJ/mol) | -35.2 | -38.7 | |

| Adsorption Isotherm | Langmuir | Langmuir |

Findings :

- The target compound (B) exhibits superior inhibition efficiency (94.5%) due to stronger adsorption on copper surfaces, attributed to the pyrimidine ring’s electron-withdrawing nature and planar geometry .

- Thermodynamic data (ΔG°ads ≈ -38.7 kJ/mol) indicate chemisorption, with binding via lone pairs of nitrogen atoms and π-electrons of the pyrimidine ring .

- Computational studies (DFT) reveal higher HOMO energy (-5.42 eV for B vs. -5.89 eV for A) and lower LUMO energy (-1.67 eV for B vs. -1.98 eV for A), suggesting greater reactivity and electron donation capacity .

Comparison with Non-Formamidine Pyrimidine Derivatives

lists pyrimidine analogs with distinct functional groups:

| Compound Name | Molecular Formula | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Isopropylpyrimidine-4-carbaldehyde | C₈H₁₀N₂O | Aldehyde | 150.18 |

| 1-(5-Methylpyrimidin-2-yl)propan-1-one | C₈H₁₀N₂O | Ketone | 150.18 |

Key Differences :

Biological Activity

N,N-Dimethyl-N'-pyrimidin-2-ylmethanimidamide is a compound belonging to the class of pyrimidine derivatives, which are known for their diverse biological activities. Pyrimidine derivatives have been extensively studied for their potential therapeutic applications, including anticonvulsant, antimicrobial, anti-inflammatory, antitumor, and antihistaminic properties . This article delves into the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological profiles.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate aldehydes and amines. The characterization of synthesized compounds is performed using various techniques such as:

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compounds .

Anthelmintic Activity

Recent studies have highlighted the anthelmintic potential of pyrimidine derivatives, including this compound. The biological activity was evaluated using Pheretima posthuma as a model organism. The results indicated that compounds similar to this compound exhibited significant anthelmintic activity, with paralysis induction times ranging from 36 to 48 minutes and mortality occurring within 40 to 51 minutes .

Table 1: Anthelmintic Activity of Pyrimidine Derivatives

| Compound | Concentration (μg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| P5 | 1000 | 36-48 | 40-51 |

| P4 | 1000 | 45-55 | 50-60 |

| P3 | 1000 | 50-60 | 55-65 |

| Albendazole | 1000 | Control | Control |

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial properties. In vitro studies suggest that it exhibits significant activity against various bacterial strains, making it a potential candidate for further development as an antimicrobial agent. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

- Study on Anticonvulsant Effects : A study evaluated the anticonvulsant activity of a series of pyrimidine derivatives, including this compound. The results indicated that these compounds could modulate neurotransmitter release and enhance GABAergic activity, providing a basis for their use in treating epilepsy .

- Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of pyrimidine derivatives. The results demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.